rac-2-Octanoyl-3-Chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-Octanoyl-3-Chloropropanediol is a chemical compound belonging to the group of 3-chloropropanediol fatty acid esters. These compounds are often found as contaminants in edible oils and other food sources. The compound is characterized by its octanoyl group attached to the second carbon and a chlorine atom attached to the third carbon of the propanediol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-Octanoyl-3-Chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with octanoic acid. This reaction is usually catalyzed by an acid or base, and the reaction conditions may include elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
rac-2-Octanoyl-3-Chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a diol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Octanoic acid derivatives or ketones.
Reduction: 2-Octanoyl-1,3-propanediol.
Substitution: Various substituted propanediol derivatives depending on the nucleophile used.
Scientific Research Applications
rac-2-Octanoyl-3-Chloropropanediol has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of food safety and contaminants.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of rac-2-Octanoyl-3-Chloropropanediol involves its interaction with biological molecules. The compound can be metabolized to release 3-chloropropane-1,2-diol, which may exert toxic effects by interfering with cellular processes. The molecular targets and pathways involved include enzyme inhibition and disruption of lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropane-1,2-diol (3-MCPD): A related compound often found as a contaminant in food products.
2-Chloropropane-1,3-diol (2-MCPD): Another isomer with similar properties and applications.
Fatty Acid Esters of 3-MCPD: A broader group of compounds that includes rac-2-Octanoyl-3-Chloropropanediol.
Uniqueness
This compound is unique due to its specific esterification with octanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, particularly in the study of food contaminants and their effects.
Properties
Molecular Formula |
C11H21ClO3 |
---|---|
Molecular Weight |
236.73 g/mol |
IUPAC Name |
(1-chloro-3-hydroxypropan-2-yl) octanoate |
InChI |
InChI=1S/C11H21ClO3/c1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h10,13H,2-9H2,1H3 |
InChI Key |
MREZKSOMKNPZTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(CO)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.